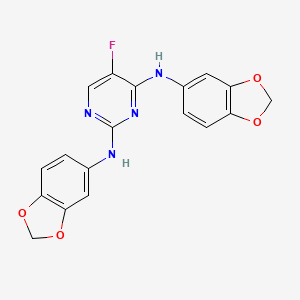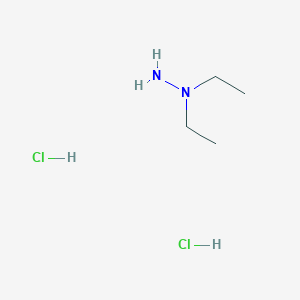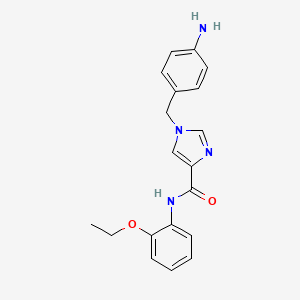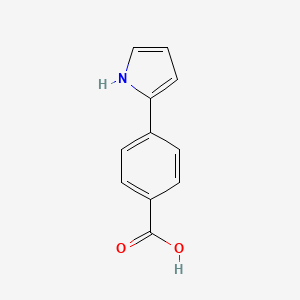
N,N'-bis(1,3-benzodioxol-5-yl)-5-fluoropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes benzodioxole and fluoropyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole intermediates, which are then coupled with fluoropyrimidine derivatives under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antiviral properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-6-FLUOROPYRIMIDINE-2,4-DIAMINE
- N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-CHLOROPYRIMIDINE-2,4-DIAMINE
- N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-BROMOPYRIMIDINE-2,4-DIAMINE
Uniqueness
N2,N4-BIS(2H-1,3-BENZODIOXOL-5-YL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE is unique due to its specific fluoropyrimidine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13FN4O4 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-N,4-N-bis(1,3-benzodioxol-5-yl)-5-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H13FN4O4/c19-12-7-20-18(22-11-2-4-14-16(6-11)27-9-25-14)23-17(12)21-10-1-3-13-15(5-10)26-8-24-13/h1-7H,8-9H2,(H2,20,21,22,23) |
InChI Key |
KTHIFBNWRJRCBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC=C3F)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol](/img/structure/B12501223.png)
![N-(4-{[3-(trifluoromethoxy)benzyl]amino}phenyl)acetamide](/img/structure/B12501246.png)


![N-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501265.png)

![Methyl [(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B12501283.png)
![Methyl 5-[(biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12501285.png)
![17-(4-Chloro-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12501287.png)
![2-Amino-3-[3-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B12501289.png)
![1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12501295.png)


carbamoyl}ethyl)carbamate](/img/structure/B12501306.png)
